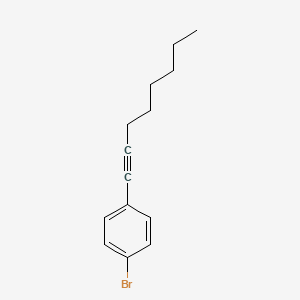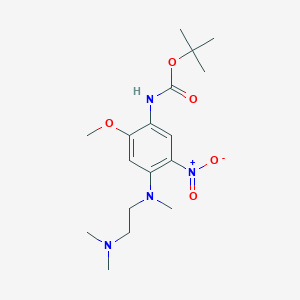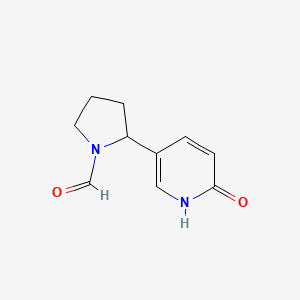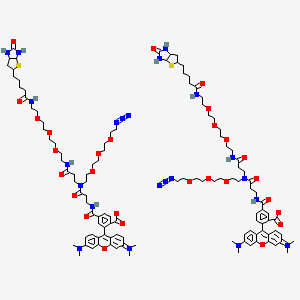
1-Hexyl-2-(4-bromophenyl)acetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-2-(4-bromophenyl)acetylene is an organic compound with the molecular formula C14H17Br. It is a reagent used in the synthesis of [n]cyclo-para-phenylenes to form nanoporous packing structures. Additionally, it is a component in the improvement of aqueous solubility of retinoic acid receptor agonists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hexyl-2-(4-bromophenyl)acetylene can be synthesized through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexyl-2-(4-bromophenyl)acetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted acetylene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-2-(4-bromophenyl)acetylene has several scientific research applications:
Chemistry: Used in the synthesis of [n]cyclo-para-phenylenes for nanoporous packing structures.
Biology: Component in the improvement of aqueous solubility of retinoic acid receptor agonists.
Industry: Utilized in the production of advanced materials and nanocomposites.
Wirkmechanismus
The mechanism of action of 1-Hexyl-2-(4-bromophenyl)acetylene involves its interaction with molecular targets such as retinoic acid receptors. The compound improves the aqueous solubility of retinoic acid receptor agonists, enhancing their bioavailability and efficacy . The pathways involved include receptor binding and activation, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-2-(4-bromophenyl)acetylene can be compared with other similar compounds such as:
- 1-Bromo-4-(1-octyn-1-yl)benzene
- 1-Bromo-4-(oct-1-ynyl)benzene
These compounds share structural similarities but differ in their specific applications and properties. The uniqueness of this compound lies in its specific use in nanoporous packing structures and its role in improving the solubility of retinoic acid receptor agonists.
Eigenschaften
Molekularformel |
C14H17Br |
|---|---|
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
1-bromo-4-oct-1-ynylbenzene |
InChI |
InChI=1S/C14H17Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3 |
InChI-Schlüssel |
ZMKNQFUPVRRNGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)

![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)

![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)

![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)


